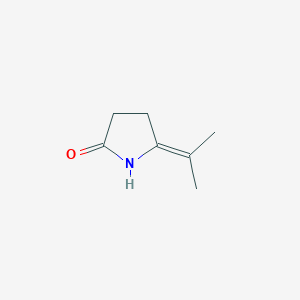

5-Propan-2-ylidenepyrrolidin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C7H11NO |

|---|---|

Molekulargewicht |

125.17 g/mol |

IUPAC-Name |

5-propan-2-ylidenepyrrolidin-2-one |

InChI |

InChI=1S/C7H11NO/c1-5(2)6-3-4-7(9)8-6/h3-4H2,1-2H3,(H,8,9) |

InChI-Schlüssel |

WIMWCLRHKFMOFT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C1CCC(=O)N1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Intramolecular Electrophilic Carbamoylation (Microwave-Assisted)

A notable method for preparing α,β-unsaturated lactams, including 5-propan-2-ylidenepyrrolidin-2-one analogs, involves intramolecular electrophilic carbamoylation of alkenylchloroformamides. This process was reported with the following features:

- Starting material: Alkenylchloroformamides

- Conditions: Heating in N-methylpyrrolidone (NMP) with catalytic HBr under microwave irradiation

- Reaction time: Complete within 5 minutes at 150 °C

- Product: α,β-unsaturated lactams in high yields, including five-membered rings akin to pyrrolidinones

- Advantages: Rapid reaction, high yield, and applicability to various ring sizes (5- to 7-membered lactams)

- Reference: Thieme publication (2009)

This method is particularly useful for synthesizing the exocyclic double bond characteristic of 5-propan-2-ylidenepyrrolidin-2-one.

Cope Elimination from N-Oxide Intermediates

Another synthetic route involves multi-step transformations starting from 5-oxo-2-pyrrolidinoneacetonitrile:

- Step A: Hydrogenation and amination of 5-oxo-2-pyrrolidinoneacetonitrile with hydrogen gas and dimethylamine using a palladium catalyst (Pd on BaSO4 or Al2O3) to yield N,N-dimethyl-2-[5'-oxo-2'-pyrrolidinone]ethylamine.

- Step B: Oxidation of the amine to its N-oxide derivative.

- Step C: Pyrolytic Cope elimination of the N-oxide at 140–185 °C under reduced pressure to afford 5-vinyl-2-pyrrolidinone, an α,β-unsaturated lactam intermediate.

- Step D: Hydrolysis of 5-vinyl-2-pyrrolidinone to open the lactam ring, if desired, or further functionalization.

This method is well-documented in US Patent US4621145A and provides an indirect pathway to α,β-unsaturated lactams structurally related to 5-propan-2-ylidenepyrrolidin-2-one.

Condensation of Pyrrolidin-2-one Derivatives with Aldehydes

Preparation of substituted pyrrolidin-2-ones with exocyclic double bonds can also be achieved by condensation of pyrrolidin-2-one derivatives with aldehydes under basic conditions:

- Example: Reaction of 1-acetylpyrrolidin-2-one with substituted aldehydes in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at low temperature, followed by work-up and purification.

- This method allows the formation of (E)-ylidene derivatives on the pyrrolidinone ring, similar to the isopropylidene substituent in 5-propan-2-ylidenepyrrolidin-2-one.

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

- Catalyst Selection: Palladium catalysts supported on barium sulfate or alumina are effective for hydrogenation steps in the Cope elimination route.

- Temperature Control: Pyrolysis temperatures between 140–185 °C are critical for efficient Cope elimination without decomposition.

- Microwave Irradiation: Accelerates intramolecular cyclization reactions, reducing reaction time from hours to minutes.

- Purification: Products often require distillation under reduced pressure or chromatographic purification to remove by-products and unreacted starting materials.

- Stereochemistry: Control of stereochemistry at the 5-position is important for biological activity, and methods allow for enantiomeric purity depending on starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

5-Propan-2-ylidenepyrrolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of 5-Propan-2-ylidenepyrrolidin-2-one .

Wissenschaftliche Forschungsanwendungen

5-Propan-2-ylidenepyrrolidin-2-one has a wide range of scientific research applications, including:

Chemistry: Used as a versatile synthon in organic synthesis due to its rich reactivity.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for novel biologically active compounds.

Industry: Utilized in the synthesis of fine chemicals, dyes, and pigments.

Wirkmechanismus

The mechanism of action of 5-Propan-2-ylidenepyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, docking analyses have suggested binding to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity. The compound’s versatility as a scaffold allows it to interact with various enantioselective proteins, leading to different biological profiles .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 5-propan-2-ylidenepyrrolidin-2-one and related pyrrolidinone derivatives:

*Note: The carbonyl (C=O) chemical shift in 5-propan-2-ylidenepyrrolidin-2-one is hypothesized to align with other electron-withdrawing substituents, based on data from analogs .

Research Findings and Limitations

- Synthetic Challenges : The synthesis of 5-propan-2-ylidenepyrrolidin-2-one is likely more complex than that of 5-methyl-2-pyrrolidone due to the instability of the propan-2-ylidene group, which may require specialized catalysts or inert conditions .

- Spectroscopic Gaps : While δH and δC data for (S)-5-(prop-1,2-dien-1-yl)pyrrolidin-2-one are available (e.g., NH proton at δH 5.63 ppm), analogous data for the target compound remain unrecorded .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-Propan-2-ylidenepyrrolidin-2-one?

- Answer : The synthesis often involves cyclization reactions or modifications of pyrrolidin-2-one derivatives. For example, ultrasound-assisted methods can enhance reaction efficiency and yield for similar compounds (e.g., 5-(3,3,3-Trifluoro-2-oxopropylidene)pyrrolidin-2-one) by reducing reaction time and energy consumption . Catalytic intramolecular aminoarylation of alkenes, as demonstrated in related pyrrolidinone syntheses, may also apply, requiring precise control of temperature and solvent polarity .

Q. How are structural and purity characteristics validated for 5-Propan-2-ylidenepyrrolidin-2-one?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For instance, - and -NMR data for analogous compounds (e.g., 5-(2-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-yl)pyrrolidin-2-one) resolve substituent positions and stereochemistry, while HRMS confirms molecular mass . Purity is assessed via HPLC or GC-MS, with thresholds typically >95% for research-grade material .

Q. What are the key physicochemical properties influencing experimental design?

- Answer : Solubility in polar aprotic solvents (e.g., DMF, DMSO) is critical for reaction optimization. Storage conditions (e.g., RT vs. inert atmosphere) depend on stability studies; analogs like 5-(4-Hydroxyphenyl)pyrrolidin-2-one degrade under prolonged light exposure . LogP values (calculated via software) guide solvent selection for biological assays.

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in multi-step syntheses of 5-Propan-2-ylidenepyrrolidin-2-one derivatives?

- Answer : Systematic optimization involves:

- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but risk side reactions.

- Catalysts : Palladium or copper catalysts improve cross-coupling efficiency in aryl-substituted analogs .

- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in ketone functionalization steps .

- Ultrasound Assistance : Reduces reaction time by 30–50% for similar lactams .

Q. How should researchers address contradictions in spectroscopic data for novel 5-Propan-2-ylidenepyrrolidin-2-one analogs?

- Answer : Discrepancies in NMR/IR peaks may arise from tautomerism or impurities. Strategies include:

- 2D-NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures (e.g., 5-{[(2-Amino-9H-purin-6-yl)oxy]methyl}pyrrolidin-2-one) .

- Computational Validation : DFT calculations predict -NMR shifts to verify proposed structures .

- Recrystallization/Purification : Chromatography (silica gel, Sephadex) removes byproducts affecting spectral clarity .

Q. What computational tools are effective for predicting bioactivity or synthetic pathways of 5-Propan-2-ylidenepyrrolidin-2-one derivatives?

- Answer :

- Retrosynthetic Analysis : Tools like AiZynthFinder propose feasible routes using known reaction databases .

- Docking Studies : AutoDock Vina evaluates binding affinity to targets (e.g., enzymes inhibited by pyrrolidinone derivatives) .

- Machine Learning : Models trained on PubChem data predict solubility or toxicity profiles .

Methodological Tables

Table 1 : Comparison of Synthetic Methods for Pyrrolidin-2-one Derivatives

| Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Ultrasound-assisted | 40°C, 2 h, DMF | 85–90 | |

| Catalytic aminoarylation | Pd(OAc)₂, 100°C, 24 h | 70–75 | |

| Multi-step alkylation | K₂CO₃, DMSO, RT, 12 h | 60–65 |

Table 2 : Analytical Parameters for Structural Validation

| Technique | Key Data Points | Example Compound |

|---|---|---|

| -NMR | δ 2.5–3.0 (pyrrolidine protons) | 5-(Pyridin-2-yl)pyrrolidin-2-one |

| HRMS | m/z [M+H]⁺ = 178.1234 (calc.) | 5-Hydroxypyrrolidin-2-one |

| IR | 1680–1720 cm⁻¹ (lactam C=O) | N-Allyl-2-pyrrolidinone |

Key Challenges and Future Directions

- Stereochemical Control : Enantioselective synthesis of chiral pyrrolidinones remains underexplored.

- Scalability : Ultrasound and flow chemistry may address batch inconsistencies .

- Biological Screening : Prioritize analogs with substituents (e.g., pyridinyl, bromophenyl) showing activity in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.